molecular formula C22H29O3P B12901471 (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate

(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate

Cat. No.: B12901471
M. Wt: 372.4 g/mol
InChI Key: HEZLMAVSZPEOQX-NORUKWKESA-N
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Description

(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate is a chiral organophosphorus compound. This compound is notable for its unique structural features, which include a cyclohexyl ring substituted with isopropyl and methyl groups, and a phosphinate group bonded to both a hydroxyphenyl and a phenyl group. The stereochemistry of the compound is defined by the (Sp)-(1R,2S,5R) configuration, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate typically involves the reaction of (2-hydroxyphenyl)(phenyl)phosphinic acid with (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol under dehydrating conditions. The reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a similar coupling reagent. The reaction conditions usually involve refluxing in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to a phosphine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s ability to inhibit certain enzymes is attributed to its structural compatibility with the enzyme’s active site, leading to competitive inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate lies in its chiral structure and the presence of both hydroxyphenyl and phenyl groups bonded to the phosphinate group. This unique combination of features imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C22H29O3P

Molecular Weight

372.4 g/mol

IUPAC Name

2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]phenol

InChI

InChI=1S/C22H29O3P/c1-16(2)19-14-13-17(3)15-21(19)25-26(24,18-9-5-4-6-10-18)22-12-8-7-11-20(22)23/h4-12,16-17,19,21,23H,13-15H2,1-3H3/t17-,19+,21-,26?/m1/s1

InChI Key

HEZLMAVSZPEOQX-NORUKWKESA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)C3=CC=CC=C3O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)C3=CC=CC=C3O)C(C)C

Origin of Product

United States

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